molecular formula C17H16N4 B1267723 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane CAS No. 7147-66-2

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane

Cat. No. B1267723
CAS RN: 7147-66-2
M. Wt: 276.34 g/mol
InChI Key: DKPRGKDYGLKMLF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane involves specific reactions and techniques. For example, Li et al. (2013) synthesized a related molecule, 1,3-bis((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)benzene, and characterized it using UV–Vis spectroscopy, infrared spectroscopy, and single crystal X-ray diffraction (Li, Geng, He, & Cui, 2013).

Molecular Structure Analysis

The molecular geometry and vibrational frequencies of similar compounds have been calculated using density functional theory (DFT/B3LYP) method with TZVP basis sets. These theoretical calculations help in understanding the molecular structure of such compounds (Li, Geng, He, & Cui, 2013).

Chemical Reactions and Properties

Peng et al. (2016) studied 1,3-Bis(benzimidazol-2-yl)benzene derivatives, revealing their anionophoric activity through anion exchange and minor proton/anion symport. The modification of this structure with electron-withdrawing substituents significantly increased its activity (Peng, Zhang, Sun, Cai, Chen, & Chen, 2016).

Physical Properties Analysis

The physical properties of such compounds can be understood through their thermal stability and photoluminescence properties. Cui et al. (2017) analyzed the thermal stabilities and photoluminescence properties of cocrystals based on flexible bis(benzimidazole) derivatives (Cui, Zhao, Hao, & Cui, 2017).

Chemical Properties Analysis

The chemical properties of 1,3-Bis(1H-benzo[d]imidazol-2-yl)propane derivatives can be influenced by their synthesis and molecular structure. For example, Long et al. (1999) discussed copper(II) complexes of related compounds, highlighting how different ligands and synthesis methods affect the chemical properties of the resulting compounds (Long, Tong, Yang, Chen, & Ji, 1999).

Scientific Research Applications

Crystal Engineering Applications

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane has been studied for its role in crystal engineering. The protonated benzimidazole group in compounds like this demonstrates a utility as a synthon for constructing crystal structures. These structures are formed through stacking of the protonated benzimidazole groups and hydrogen bonding, leading to two- or three-dimensionally stacked structures. This suggests a potential application in the field of crystal engineering (Matthews et al., 2003).

Coordination Polymers and MOFs

The compound has been utilized in the synthesis of novel 2D cadmium(II) metal-organic frameworks (MOFs). It acts as a flexible ligand that forms part of the framework's structure. These MOFs have properties like thermal stability and fluorescence, which can be valuable in various applications, such as sensing and materials science (Li et al., 2012).

Spectroscopy and Theoretical Calculations

Research involving 1,3-bis(1H-benzo[d]imidazol-2-yl)propane has included studies on its structure, spectroscopy, and theory calculations. The compound was characterized by UV-Vis and infrared spectroscopy, and its molecular geometry and vibrational frequencies were calculated using density functional theory. Such studies are crucial in understanding the fundamental properties of the molecule, which can aid in its application in various fields (Li et al., 2013).

Fluorescent Properties and Sensing Applications

The compound has been used in the synthesis of coordination polymers with fluorescent properties. These properties enable the polymers to act as sensors for specific ions, demonstrating the compound's utility in developing sensitive and selective detection materials (Su et al., 2021).

Structural Diversity in Metal-Organic Frameworks

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane has been involved in the formation of different kinds of entangled networks in metal-organic frameworks (MOFs). By varying N-donor ligands, researchers have been able to tune these networks, showcasing the compound's versatility in creating structurally diverse and potentially functional materials (Yang et al., 2014).

Safety And Hazards

The safety and hazards of benzimidazole and its derivatives depend on their specific chemical structure. Some benzimidazole derivatives have shown considerable cytotoxicity .

Future Directions

Benzimidazole and its derivatives continue to be of interest in the development of new drugs and materials . Their broad range of biological activities and versatile chemical properties make them a promising area for future research .

properties

IUPAC Name

2-[3-(1H-benzimidazol-2-yl)propyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4/c1-2-7-13-12(6-1)18-16(19-13)10-5-11-17-20-14-8-3-4-9-15(14)21-17/h1-4,6-9H,5,10-11H2,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKPRGKDYGLKMLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCC3=NC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287675
Record name 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

29.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203637
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1,3-Bis(1H-benzo[d]imidazol-2-yl)propane

CAS RN

7147-66-2
Record name 7147-66-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52103
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-(Propane-1,3-diyl)bis(1H-benzimidazole)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
RH Ersan, MA Alagoz, T Ertan-Bolelli, N Duran… - Molecular Diversity, 2021 - Springer
In the present work, a series of bisbenzazole derivatives were designed and synthesized as antiproliferative agents. The antiproliferative activity of these compounds was investigated …
Number of citations: 15 link.springer.com

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